Thalidomide-5,6-Cl vs. Thalidomide-5-OH and Pomalidomide: LogP and tPSA Values for PROTAC Linker Design
The decision to use a specific CRBN ligand is often dictated by its physicochemical properties, which influence the overall drug-likeness of the resulting PROTAC. Thalidomide-5,6-Cl possesses a specific LogP (partition coefficient) and tPSA (topological polar surface area) that are direct outcomes of its 5,6-dichloro substitution . This profile differs from other common building blocks, offering a defined alternative for tuning the hydrophobicity and polarity of the final degrader molecule .
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | LogP = 1.6, tPSA = 83.6 Ų |
| Comparator Or Baseline | Thalidomide-5-OH (LogP ~0.8, tPSA ~105 Ų) and Pomalidomide (LogP ~0.5, tPSA ~110 Ų) |
| Quantified Difference | ~2- to 3-fold higher LogP; ~20-25% lower tPSA |
| Conditions | Calculated/predicted values from vendor datasheets |
Why This Matters
A higher LogP and lower tPSA can improve membrane permeability, a critical consideration for the intracellular activity of a PROTAC, and provides a distinct starting point for medicinal chemistry optimization.
